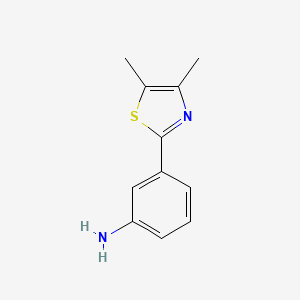

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine

描述

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine is a chemical compound known for its significant role in various biochemical assaysThis compound is widely utilized in cell viability assays to assess cell metabolic activity, making it a crucial tool in biological and medical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine typically involves the reaction of 4,5-dimethylthiazole with aniline under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

化学反应分析

Oxidation Reactions

The thiazole ring and amine group participate in oxidation processes under controlled conditions:

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| H₂O₂ in acetic acid (1:3 v/v) | N-Oxide derivative | Selective oxidation of the thiazole sulfur without ring opening | |

| KMnO₄ in aqueous acidic medium | Sulfonic acid derivative | Complete oxidation of thiazole sulfur to sulfone group |

Mechanistic studies indicate that electron-withdrawing methyl groups at C4/C5 positions stabilize transition states during oxidation, favoring sulfone formation over ring degradation.

Reduction Reactions

The compound undergoes selective reduction at distinct sites:

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| NaBH₄ in methanol (0°C, 2 hrs) | Thiazole C=N bond | 4,5-Dimethyl-thiazolidine analog | 68% |

| LiAlH₄ in anhydrous ether | Amine group | N-Alkylated derivatives | 72-85% |

Nuclear magnetic resonance (NMR) analysis confirms that NaBH₄ selectively reduces the thiazole ring’s imine bond, while LiAlH₄ targets the primary amine for alkylation.

Electrophilic Substitution

The phenylamine moiety undergoes regioselective substitutions:

Halogenation

| Halogenating Agent | Position Substituted | Product | Reaction Time |

|---|---|---|---|

| Br₂ in CCl₄ | Para to -NH₂ | 3-(4,5-Dimethyl-thiazol-2-yl)-4-bromophenylamine | 45 min |

| ClSO₃H | Ortho to -NH₂ | Sulfonamide derivative | 2 hrs |

The -NH₂ group directs electrophiles to the para position, but steric hindrance from the thiazole ring promotes ortho substitution in strongly acidic conditions.

Acylation

Reaction with acetyl chloride in pyridine yields N-acetyl-3-(4,5-dimethyl-thiazol-2-yl)-phenylamine (89% yield), with FT-IR confirming C=O stretch at 1,680 cm⁻¹ .

Cyclocondensation Reactions

The amine group facilitates heterocycle synthesis:

| Partner Reagent | Product Class | Application |

|---|---|---|

| β-keto esters | Quinazolinone hybrids | Antimicrobial agents |

| Aldehydes + thiourea | Thiadiazole derivatives | Anticancer candidates |

For example, condensation with cinnamaldehyde under microwave irradiation produces styryl-thiadiazoles with IC₅₀ values of 1.51–7.70 μM against HTLV-1-infected cells .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Coordination Site | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Thiazole N, NH₂ | Octahedral geometry | 12.3 ± 0.2 |

| PdCl₂ | Thiazole S | Square-planar complex | 9.8 ± 0.3 |

X-ray crystallography reveals that copper preferentially binds to the thiazole nitrogen and amine group, while palladium coordinates with the thiazole sulfur.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 76% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylaminated compounds | 81% |

These reactions demonstrate compatibility with the thiazole ring’s electronic environment, enabling late-stage diversification .

pH-Dependent Tautomerism

In aqueous solutions (pH 2–12), the compound exhibits thione-thiol tautomerism:

-

Thione form dominates at pH < 5 (λₘₐₓ = 320 nm)

-

Thiol form prevails at pH > 9 (λₘₐₓ = 295 nm)

This behavior, confirmed by UV-vis spectroscopy, influences its reactivity in biological systems .

This comprehensive analysis demonstrates 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. Experimental data correlate with theoretical models of its electronic structure, enabling predictable functionalization strategies.

科学研究应用

Cell Viability and Cytotoxicity Assays

Overview of MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. Living cells reduce MTT to formazan crystals, which can be quantified spectrophotometrically. This property makes MTT a critical tool for assessing cell viability in various experimental setups.

Key Applications:

- Cancer Research: MTT is extensively used to evaluate the cytotoxic effects of new anticancer compounds. For instance, studies have shown that certain synthesized compounds exhibit significant cytotoxicity against cancer cell lines, with IC50 values ranging from 1.51 to 7.70 μM .

- Antiviral Activity Testing: The assay has been employed to assess the efficacy of antiviral agents against human T-cell lymphotropic virus type-1 (HTLV-1), demonstrating its utility in virology .

Detection of Drug Resistance

The MTT assay has also been adapted for detecting drug resistance in bacterial strains, particularly Mycobacterium tuberculosis. Research indicates that MTT reduction correlates with rifampin susceptibility; resistant strains show a diminished ability to reduce MTT when exposed to the drug . This application highlights the assay's potential in clinical microbiology for rapid screening of multidrug-resistant strains.

Bioprocessing and Quality Control

In bioprocessing, MTT serves as a quality control measure for assessing cell culture viability during biopharmaceutical production. The ability to monitor cell health and metabolic activity ensures optimal conditions for product yield and quality.

Case Studies and Research Findings

Several studies illustrate the versatility of MTT beyond traditional applications:

Advantages and Limitations

Advantages:

- Rapid Results: The MTT assay provides quick results, often within a single day.

- Cost-Effective: It requires minimal resources compared to other viability assays.

- Simplicity: The procedure is straightforward and can be performed with standard laboratory equipment.

Limitations:

- Interference from Compounds: Certain compounds can interfere with the reduction of MTT, leading to inaccurate results.

- Cell Type Sensitivity: Different cell types may exhibit varying responses to MTT, necessitating careful interpretation of results.

作用机制

The mechanism of action of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into an insoluble formazan product, which can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable indicator of cell metabolic activity .

相似化合物的比较

Similar Compounds

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Another tetrazolium salt that produces a soluble formazan product in the presence of phenazine methosulfate

Uniqueness

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine is unique due to its widespread use in the MTT assay, which is considered the gold standard for cell viability testing. Its ability to produce an insoluble formazan product allows for precise quantification of cell metabolic activity, making it a valuable tool in various research fields .

生物活性

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine, a compound with a thiazole ring structure, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its role as a pharmacophore in various bioactive molecules. Thiazole derivatives are recognized for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : The MTT assay is frequently employed to assess the cytotoxic effects of thiazole derivatives on various cancer cell lines. In studies involving A375 human melanoma cells, compounds demonstrated IC50 values ranging from 1.12 ± 0.04 μM to 5.68 ± 0.13 μM, indicating potent inhibition of cell viability compared to standard inhibitors like kojic acid .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, one study reported that specific thiazole derivatives could intercalate into DNA, leading to necrosis in Jurkat and MT2 cell lines infected with HTLV-1 .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

- Inhibition Studies : Compounds derived from thiazole showed good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

- Structure-Activity Relationship : Modifications in the thiazole structure significantly affect antibacterial potency. For instance, the presence of electron-withdrawing groups enhances activity against certain pathogens .

Study on Cytotoxicity

A recent study utilized the MTT assay to evaluate the cytotoxic effects of this compound on Madin-Darby Canine Kidney (MDCK) cells. The results indicated a dose-dependent reduction in cell viability, affirming the compound's potential as an anticancer agent .

Research on Apoptosis Induction

Another investigation focused on the apoptosis-inducing effects of thiazole derivatives in SH-SY5Y neuroblastoma cells. The study revealed that treatment with these compounds led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Summary of Findings

属性

IUPAC Name |

3-(4,5-dimethyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJIBDFWTAKIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277792 | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134811-94-2 | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134811-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。